2-Methoxy-4-methylpyrimidine
CAS No.: 14001-60-6
Cat. No.: VC20757835
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14001-60-6 |
|---|---|
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 2-methoxy-4-methylpyrimidine |
| Standard InChI | InChI=1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 |
| Standard InChI Key | CDKZAIGAEMFLEO-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)OC |
| Canonical SMILES | CC1=NC(=NC=C1)OC |
Introduction
Overview of 2-Methoxy-4-methylpyrimidine
2-Methoxy-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula
and a molecular weight of approximately 124.14 g/mol. This compound features a pyrimidine ring substituted with a methoxy group and a methyl group, making it part of the pyrimidine family, which is significant in various chemical and biological applications.
Synthesis
The synthesis of 2-Methoxy-4-methylpyrimidine can involve several methods, typically starting from simpler pyrimidine derivatives or through multi-step reactions that introduce the methoxy and methyl groups.
Biological Activity
Research has shown that compounds similar to 2-Methoxy-4-methylpyrimidine exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have indicated that derivatives of pyrimidines can act as effective agents against different types of cancer cells, showcasing their potential in pharmaceutical applications.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of pyrimidine derivatives, including those containing methoxy and methyl substitutions. These studies often employ computational methods to predict biological activity based on molecular structure.
Key Findings:
-
Antimicrobial Activity: Some derivatives show significant antimicrobial effects, indicating potential for use in treating infections.
-
Anticancer Activity: Certain compounds have demonstrated cytotoxic effects against various tumor cell lines, suggesting their utility in cancer therapy.
Safety and Handling
2-Methoxy-4-methylpyrimidine should be handled with care, following appropriate safety protocols:
-
Hazard Statements: May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume